2-(2,6-difluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(2,6-difluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a difluorobenzoyl group, a cyclopenta[d]pyrimidine moiety, and an octahydropyrrolo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves multiple steps, starting with the preparation of the key intermediates
Cyclopenta[d]pyrimidine Core Synthesis: This step typically involves the condensation of appropriate starting materials, such as 2-methyl-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine, with reagents like acetic anhydride and pyridine under reflux conditions.
Introduction of Difluorobenzoyl Group: The difluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 2,6-difluorobenzoyl chloride and a Lewis acid catalyst.
Formation of Octahydropyrrolo[3,4-c]pyrrole Ring: The final step involves the cyclization of the intermediate with appropriate reagents and conditions to form the octahydropyrrolo[3,4-c]pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-difluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2,6-difluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Materials Science: Due to its complex structure, the compound can be used in the design and synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2,6-difluorobenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to the disruption of cellular processes such as cell division and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Pyrazoline Derivatives: These compounds have demonstrated various biological activities, including antibacterial, antifungal, and antitumor properties.
Uniqueness
Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development in various fields .
Properties
Molecular Formula |
C21H22F2N4O |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H22F2N4O/c1-12-24-18-7-2-4-15(18)20(25-12)26-8-13-10-27(11-14(13)9-26)21(28)19-16(22)5-3-6-17(19)23/h3,5-6,13-14H,2,4,7-11H2,1H3 |
InChI Key |
YEVRCQQOJYRENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=C(C=CC=C5F)F |
Origin of Product |
United States |
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